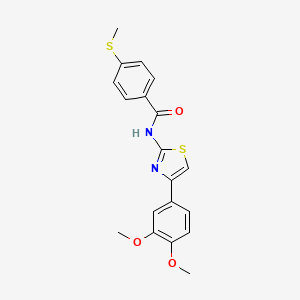

N-(4-(3,4-二甲氧基苯基)噻唑-2-基)-4-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

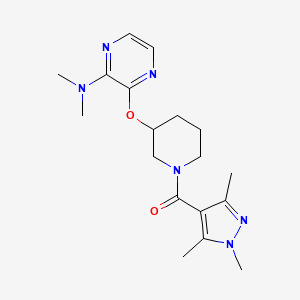

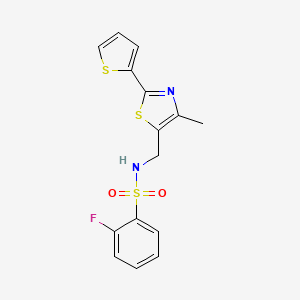

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to a class of organic molecules featuring a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen. This particular compound is characterized by the presence of a benzamide moiety and a methylthio group, which are common functional groups in medicinal chemistry due to their biological relevance and potential pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. For instance, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized by heterocyclization of corresponding aroylthioureas, which could be a similar approach to synthesizing the compound . Microwave-assisted synthesis is another method that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which could potentially be adapted for the synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation, as seen in the study of a pyrazole derivative, which revealed a twisted conformation between the pyrazole and thiophene rings . Similarly, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, which could provide insights into the conformational preferences of the benzamide and thiazole rings in N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the thiazole ring can undergo electrophilic substitution reactions, and the benzamide moiety can be involved in amidation reactions. The synthesis of N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators highlights the importance of non-covalent interactions such as hydrogen bonding and π-π interactions, which could also be relevant for the chemical behavior of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the thiazole ring and the benzamide group. The antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives suggests that electron-donating groups can enhance antimicrobial activity, which could be an important consideration for the biological properties of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide . Additionally, the thermal decomposition and stability of thiazole derivatives can be studied using thermogravimetric analysis, as demonstrated in the characterization of a novel pyrazole derivative .

科学研究应用

酶抑制和病理生理作用研究

该化合物已用于生化评估,特别是作为特定酶的抑制剂。例如,N-(4-苯基噻唑-2-基)苯磺酰胺已被合成并表征为犬尿氨酸 3-羟化酶的抑制剂。这些抑制剂表现出高亲和力结合,并促进了神经元损伤后犬尿氨酸途径的病理生理作用的详细研究(Röver et al., 1997)。

代谢和毒性代谢物的形成

已对噻唑类化合物的代谢进行了研究,考察了它们转化为毒性代谢物的情况。这项研究重点介绍了噻唑类化合物发生微粒体环氧化,导致形成相应的硫代酰胺和 α-二羰基片段的代谢途径(Mizutani et al., 1994)。

药代动力学和组织分布研究

已对类似化合物进行了药代动力学和组织分布研究,重点关注它们作为抗纤维化药物的潜力。这些研究详细说明了化合物的吸收、分布、代谢和消除,为它们的生物相互作用和潜在治疗应用提供了至关重要的见解(Kim et al., 2008)。

抗惊厥活性研究

已合成苯甲酰胺衍生物并评估了它们在动物模型中的抗惊厥活性。这些研究深入探讨了构效关系,提供了一个框架来理解化学结构如何影响生物活性以及这些化合物的潜在治疗益处(Robertson et al., 1987)。

虚拟筛选和药物开发

已采用虚拟筛选技术来识别苯甲酰胺衍生物作为潜在治疗剂。这些研究展示了计算方法在药物发现中的强大功能,为新疗法的开发铺平了道路(Wang et al., 2011)。

属性

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-23-16-9-6-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-4-7-14(25-3)8-5-12/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZNYKLLYBRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)

![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)